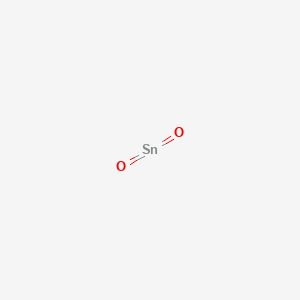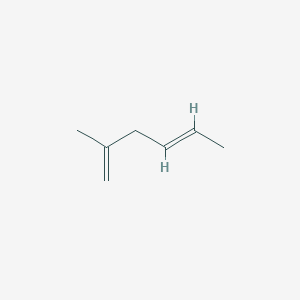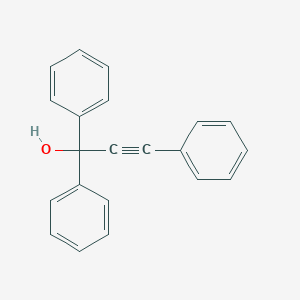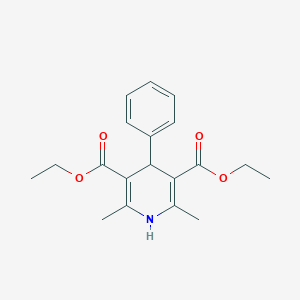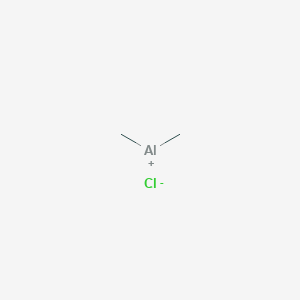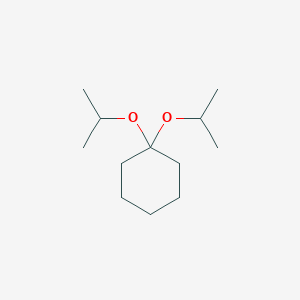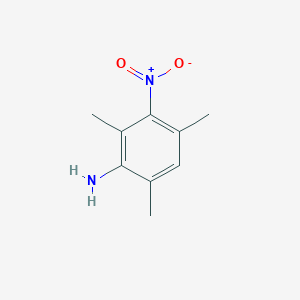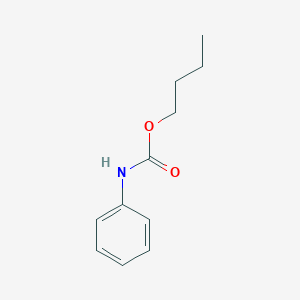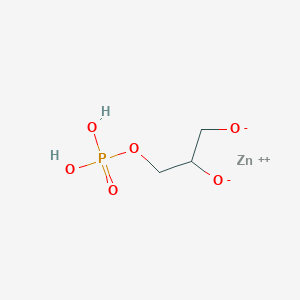
Trimethoxymethylsilane
概要
説明
Trimethoxymethylsilane (MTM) is an organosilicon compound widely used as a precursor for the preparation of silica-based materials . It finds applications in various fields, particularly in molecular assembly, linking nano building blocks, and selective synthesis of oligosiloxane compounds .
Synthesis Analysis
Trimethoxymethylsilane is synthesized from methyltrichlorosilane and methanol . It is used as a precursor for the preparation of silica-based materials .Molecular Structure Analysis
The chemical formula for Trimethoxymethylsilane is CH₃Si(OCH₃)₃ . It has a molecular weight of 136.22 g/mol .Chemical Reactions Analysis
Trimethoxymethylsilane is used as a crosslinker in the preparation of polysiloxane polymers . It is also used as a precursor for the preparation of silica-based materials .Physical And Chemical Properties Analysis
Trimethoxymethylsilane is a liquid with a refractive index of n20/D 1.371 (lit.) . It has a boiling point of 102-104 °C (lit.) and a density of 0.955 g/mL at 25 °C (lit.) .科学的研究の応用
Superhydrophobic Silica Coatings
MTMS is used in the creation of superhydrophobic silica coatings . These coatings exhibit a static water contact angle of about 170 ± 1° and a dynamic water contact angle up to 2 ± 1° . The superhydrophobic state can be transformed into a superhydrophilic state by slow-rate heat treatment . This application is particularly useful in the fabrication of self-cleaning surfaces, non-adhesive coatings, biosensors, and micro-fluidics .
Silica Aerogels
MTMS is utilized in the production of silica aerogels . These aerogels have a very low bulk density and a high specific surface area of 0.083 g/cm³ and 787 m²/g, respectively . They also have an average pore diameter of 18.7 nm at a MeOH/MTMS molar ratio of 1:35 . Silica aerogels are known for their high porosity and unique three-dimensional network structure, making them attractive candidates for adsorbent porous materials .
Acid Scavenger
MTMS is used as an acid scavenger in the formation of substituted azulenes from allenylsilanes and tropylium tetrafluoroborate . This application is particularly useful in the field of organic synthesis .
作用機序
Methyltrimethoxysilane (MTM), also known as Trimethoxy(methyl)silane or Trimethoxymethylsilane, is an organosilicon compound with the formula CH3Si(OCH3)3 . It is a colorless, free-flowing liquid primarily used as a crosslinker in the preparation of polysiloxane polymers .
Target of Action
The primary target of MTM is the hydroxyl groups present in various substrates, such as wood and carboxylic acids . It interacts with these groups to form siloxane bonds, which are crucial for its function as a crosslinker .
Mode of Action
MTM undergoes a process known as alcoholysis, typically via an SN2 mechanism . This involves the displacement of good leaving groups, such as chloride, during nucleophilic attack . The result is the formation of siloxane bonds, which are essential for the crosslinking process .
Biochemical Pathways
The primary biochemical pathway involved in the action of MTM is the hydrolysis of the methoxy groups . This process occurs under both acidic and basic conditions . Under acidic conditions, the rates of successive hydrolyses decrease with each step, while under basic conditions, the opposite is true .
Result of Action
The primary result of MTM’s action is the formation of polysiloxane polymers . These polymers have various applications, including the creation of structurally controlled siloxane-based nanomaterials . Additionally, MTM has been demonstrated to be an effective, inexpensive, and safe reagent for the direct amidation of carboxylic acids with amines .
Action Environment
Environmental factors play a crucial role in influencing the rate and extent of MTM’s hydrolysis . Higher temperatures typically accelerate reactions by increasing molecular kinetic energy . More acidic or alkaline environments (lower or higher pH, respectively) can enhance reaction rates compared to neutral conditions .
Safety and Hazards
将来の方向性
Transparent thermal insulation silica aerogels, which are synthesized using Trimethoxymethylsilane, have received much attention due to their unique nanoporous networks . These materials demonstrate good thermal and acoustic insulation, mechanical strength, and optical transparency . Incorporating transparent and thermal insulation silica aerogels in energy-saving windows is of great interest for both scientific and technological applications .
特性
IUPAC Name |
trimethoxy(methyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12O3Si/c1-5-8(4,6-2)7-3/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXIKLCIZHOAAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25498-03-7 | |
| Record name | Methyltrimethoxysilane homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25498-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3027370 | |
| Record name | Trimethoxymethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Silane, trimethoxymethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyltrimethoxysilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15632 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Methyltrimethoxysilane | |
CAS RN |
1185-55-3, 25498-02-6 | |
| Record name | Methyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyltrimethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001185553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyltrimethoxysilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93883 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, trimethoxymethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethoxymethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethoxy(methyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.350 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly(dimethoxysiloxane) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLTRIMETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HI0D71MCI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of trimethoxymethylsilane (TMMS)?
A: The molecular formula for trimethoxymethylsilane (TMMS) is CH3Si(OCH3)3, and its molecular weight is 136.23 g/mol. [] (https://www.semanticscholar.org/paper/b559272a41cb60eaeaab52fdbffea2efe7bef5ed)
Q2: What spectroscopic techniques are used to characterize TMMS?
A: Several spectroscopic techniques are employed to characterize TMMS, including:- Infrared (IR) Spectroscopy: Used to identify functional groups and study conformational isomers. [, ] (https://www.semanticscholar.org/paper/b559272a41cb60eaeaab52fdbffea2efe7bef5ed) (https://www.semanticscholar.org/paper/0fc8be7460badfbe5cf7c8bc7c625ab3c50eac4b)- Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly 29Si-NMR, is useful for analyzing the chemical environment of silicon atoms and studying the hydrolysis and condensation of TMMS. [, , ] (https://www.semanticscholar.org/paper/33a98bc433489bc83bbd9b8171d23a0bfd1e8f6d) (https://www.semanticscholar.org/paper/ab05ee40ccc64e92fdaffdb371e67252b5daf10f) (https://www.semanticscholar.org/paper/d4b88f19c6cfd070f6a98621c031e4455eaaabf3)- Mass Spectrometry (MS): Useful for analyzing fragmentation patterns and studying gas-phase reactions. [, , ] (https://www.semanticscholar.org/paper/8960e69bd8c6bf8050e7e15ba46c1a1132b43e6c) (https://www.semanticscholar.org/paper/46c40fdfb81e11069336b987eaad9a96b0cac23c) (https://www.semanticscholar.org/paper/bf7655cea216ef1ceee9a25bc2967ec606746efd)
Q3: Is TMMS compatible with various polymers?
A: TMMS demonstrates compatibility with several polymers, including poly(methyl methacrylate) (PMMA) [], polyethylene (PE) [], and poly(lactic acid) (PLA) []. It acts as a coupling agent, enhancing the interfacial adhesion between the polymer matrix and inorganic fillers like titanium dioxide (TiO2) [, ] or silica nanoparticles [].
Q4: How does TMMS contribute to the hydrophobicity of materials?
A: TMMS introduces methyl groups onto the surface of materials through hydrolysis and condensation reactions. These methyl groups are hydrophobic, thus increasing the material's water repellency. This property proves beneficial in applications such as protective coatings for plants and trees. [, , , ]
Q5: How does the thermal stability of TMMS-modified materials compare to unmodified ones?
A: Incorporating TMMS into materials like multicapillary columns and aerogels enhances their thermal stability. For instance, sol-gel multicapillary columns modified with TMMS exhibit significantly lower bleed levels (caused by stationary phase breakdown) at elevated temperatures (300°C) compared to commercial columns with similar stationary phases. [, ]
Q6: How stable are TMMS-modified silica gels under different conditions?
A: The stability of TMMS-modified silica gels depends on factors like the presence of moisture and the sampling technique used for analysis. Pressed pellets of TMMS-modified silica gel tend to undergo rapid hydrolysis of methoxy groups due to the release of water from the silica gel pores, while the same sample analyzed by diffuse reflectance remains stable for a longer duration. []
Q7: How does TMMS contribute to the formation of silica particles?
A: TMMS acts as a precursor for silica particle synthesis. Under acidic conditions, TMMS undergoes hydrolysis, replacing its methoxy groups with hydroxyl groups. These hydrolyzed TMOMS molecules then undergo condensation reactions, forming siloxane bonds (Si-O-Si) and releasing water or methanol as byproducts. This process leads to the formation of silica particles. [, ]
Q8: What is the role of TMMS in the development of Pickering emulsions for catalysis?
A: TMMS is used to modify the surface of materials like amine-functionalized graphene oxide (GO-NH2), creating Pickering emulsions. The hydrophobicity introduced by TMMS influences the properties of the emulsion (droplet size, density, and distribution) and enhances substrate adsorption, ultimately affecting its catalytic activity in reactions like Knoevenagel condensations. []
Q9: Can TMMS be used for the immobilization of enzymes?
A: Yes, TMMS can be used as a silane binding agent for immobilizing enzymes onto supports like alumina. For instance, Amylosubtilin, an enzyme used in chitosan breakdown, can be immobilized on alumina modified with TMMS, although other silane binding agents might result in higher catalytic activity. []
Q10: How is computational chemistry used to study TMMS?
A: Computational chemistry tools like ab initio calculations help researchers study the conformational preferences of TMMS and predict its vibrational frequencies, which can then be compared to experimental IR spectra for validation. [] Furthermore, potential energy surface calculations can be employed to understand the mechanisms of TMMS reactions with other molecules in the gas phase. []
Q11: How does varying the silane structure in hybrid silica coatings impact their properties?
A: Replacing tetraethyl orthosilicate (TEOS) with different methyl-modified alkoxysilanes like TMMS, dimethyldiethoxylsilane (DMDES), or polydimethylsiloxane (PDMS) in hybrid silica coatings leads to variations in properties such as metal protection against corrosion, hydrophilicity, and degradation kinetics. The specific arrangement of methyl groups within the silane structure dictates the final material properties. []
Q12: What are some applications of TMMS in sensor development?
A: TMMS is employed in the development of various sensors, including:- pH sensors: TMMS, incorporated into sol-gel films along with pH indicators like Neutral Red, allows for the creation of optical fiber pH sensors. Changes in pH affect the color of the film, altering the absorbance or refractive index, which can be correlated to pH values. [, , ]- Nitric oxide (NO) microsensors: Fluorinated xerogels, prepared using TMMS and fluorinated silanes, act as selective screening layers on NO sensors. This layer prevents interference from other molecules while allowing NO detection in biological systems, such as the brain. []
Q13: How is TMMS used in drug delivery research?
A: TMMS is utilized to modify the surface of silica nanoparticles, which are then employed as carriers for drug delivery. For instance, TMMS can be used to create a hydrophobic coating on silica nanoparticles containing photoactivatable CO-releasing molecules (PhotoCORMs). This allows for targeted delivery and controlled release of CO upon light activation, potentially beneficial in cancer treatment. []
Q14: What are the environmental considerations regarding TMMS?
A: While the research papers provided do not delve into the specific environmental impacts of TMMS, it is crucial to consider the potential ecotoxicological effects of silanes and their degradation products. Research on biodegradability and strategies for responsible waste management and recycling of TMMS-containing materials is essential. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

